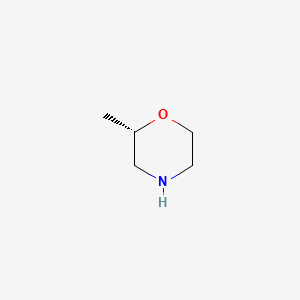

(S)-2-Methylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMFVPUIVBYII-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653199 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-13-7 | |

| Record name | (2S)-2-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Methylmorpholine from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing enantiomerically pure (S)-2-methylmorpholine, a valuable chiral building block in medicinal chemistry, starting from readily available amino acids. The focus is on the conversion of L-alanine to the target molecule, detailing key experimental protocols and presenting quantitative data to facilitate comparison of methodologies.

Introduction

The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of stereocenters, such as the methyl group in this compound, allows for fine-tuning of pharmacological activity and pharmacokinetic properties. The use of amino acids as chiral precursors provides an efficient and cost-effective route to enantiopure morpholine derivatives. This guide outlines two primary synthetic strategies commencing from L-alanine: a modern approach utilizing ethylene sulfate and a classic method based on intramolecular Williamson ether synthesis.

Synthetic Pathways and Methodologies

The overall synthetic strategy involves a two-step process: the reduction of the amino acid to the corresponding amino alcohol, followed by the cyclization to form the morpholine ring.

Step 1: Reduction of L-Alanine to (S)-2-Amino-1-propanol ((S)-Alaninol)

The initial and crucial step is the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol, yielding (S)-alaninol. A highly effective and commonly employed method involves the use of lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of L-Alanine using LiAlH₄

-

Materials:

-

L-Alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated potassium carbonate solution

-

Argon or Nitrogen gas for inert atmosphere

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet is charged with LiAlH₄ (1.95 molar equivalents) suspended in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice/water bath under an inert atmosphere.

-

L-Alanine (1.0 molar equivalent) is added portion-wise to the stirred suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux overnight.

-

The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate. Caution: This is a highly exothermic reaction and generates hydrogen gas.

-

The resulting slurry is stirred vigorously for 1 hour at room temperature.

-

The solids are removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is concentrated under reduced pressure.

-

The crude (S)-alaninol is purified by vacuum distillation to yield a colorless oil.[1][2]

-

Step 2: Cyclization of (S)-Alaninol to this compound

Two primary methodologies for the cyclization of (S)-alaninol are presented below.

This modern approach is a simple, high-yielding, and redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines.[3][4]

Experimental Protocol: Cyclization using Ethylene Sulfate

-

Materials:

-

(S)-Alaninol

-

Ethylene sulfate

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous solvent (e.g., THF or isopropanol)

-

-

Procedure:

-

To a solution of (S)-alaninol (1.0 molar equivalent) in the chosen anhydrous solvent, ethylene sulfate (1.05 molar equivalents) is added at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a zwitterionic intermediate may be observed as a precipitate.

-

The solvent is removed under reduced pressure.

-

The crude intermediate is redissolved in an anhydrous solvent, and potassium tert-butoxide (1.1 molar equivalents) is added portion-wise.

-

The mixture is stirred at room temperature or gently heated to facilitate cyclization.

-

The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude this compound can be purified by distillation or column chromatography.

-

This classic and reliable method involves a two-step process: N-alkylation of the amino alcohol followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol: Intramolecular Williamson Ether Synthesis

-

Part 1: N-Alkylation of (S)-Alaninol

-

Materials:

-

(S)-Alaninol

-

2-Chloroethanol

-

A non-nucleophilic base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile or DMF)

-

-

Procedure:

-

(S)-Alaninol (1.0 molar equivalent) and potassium carbonate (2.0 molar equivalents) are suspended in the chosen solvent.

-

2-Chloroethanol (1.1 molar equivalents) is added, and the mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude N-(2-hydroxyethyl)-(S)-alaninol. This intermediate may be purified by column chromatography or used directly in the next step.

-

-

-

Part 2: Intramolecular Cyclization

-

Materials:

-

Crude N-(2-hydroxyethyl)-(S)-alaninol

-

Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

The crude N-(2-hydroxyethyl)-(S)-alaninol is dissolved in anhydrous THF under an inert atmosphere.

-

The solution is cooled to 0 °C, and a strong base (1.1 molar equivalents) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the cyclization is complete.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The resulting crude this compound is purified by distillation or column chromatography.

-

-

Quantitative Data Summary

The following table summarizes the typical yields for the key synthetic steps.

| Step | Reactants | Method | Product | Reported Yield | Reference |

| Reduction | L-Alanine, LiAlH₄ | Hydride Reduction | (S)-Alaninol | 77% | [1] |

| Cyclization (Method A) | (S)-Alaninol, Ethylene Sulfate, t-BuOK | Ethylene Sulfate Annulation | This compound | High | [3][4] |

| Cyclization (Method B) | N-(2-hydroxyethyl)-(S)-alaninol, Strong Base | Intramolecular Williamson Ether Synth. | This compound | Moderate-Good | [5][6] |

Note: The yield for Method A is stated as "High" as the source documents describe the methodology as high-yielding across a range of 1,2-amino alcohols, though a specific value for (S)-alaninol is not provided. The yield for Method B can be variable depending on the specific conditions and the purity of the intermediate.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the synthetic pathways and a key reaction mechanism.

Caption: Overall synthetic workflow for this compound from L-alanine.

Caption: Logical relationship for the Intramolecular Williamson Ether Synthesis pathway.

Conclusion

The synthesis of this compound from L-alanine is a robust and efficient process. The reduction of the amino acid to the corresponding amino alcohol is a well-established transformation with high yields. For the subsequent cyclization, the modern approach using ethylene sulfate offers a streamlined and high-yielding alternative to the more traditional intramolecular Williamson ether synthesis. The choice of method will depend on factors such as reagent availability, scalability, and desired purity. This guide provides the necessary technical details for researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

(S)-2-Methylmorpholine CAS number and structure

An In-depth Technical Guide to (S)-2-Methylmorpholine

This guide provides a comprehensive overview of this compound, a key chiral intermediate in organic synthesis, particularly for the development of novel therapeutic agents. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a cyclic amine and an ether. The presence of a chiral center at the C-2 position makes it a valuable building block for stereospecific synthesis.

CAS Number: 74572-13-7[1][2][3][4]

Molecular Formula: C₅H₁₁NO[1][3][5]

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 101.15 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 118-120 °C / 137 °C | [1][2] |

| Density | 0.88 - 0.891 g/cm³ | [1][2] |

| Melting Point | -90 °C | [1] |

| Flash Point | 41 °C | [2] |

| pKa | 9.01 ± 0.40 (Predicted) | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2] |

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry. The morpholine ring is considered a "privileged structure" due to its favorable properties, including improving aqueous solubility, metabolic stability, and providing a scaffold for creating molecules with high affinity for various biological targets.[6]

Its applications include:

-

Synthesis of Kinase Inhibitors: It is a key reactant in the synthesis of imidazo[1,2-a]-pyrimidin-5(1H)-ones, which act as selective PI3K-beta inhibitors.[2] The PI3K/mTOR signaling pathway is crucial in cell growth and proliferation, making it a significant target in cancer therapy.[7][8]

-

Central Nervous System (CNS) Agents: The morpholine moiety is prevalent in drugs targeting the CNS to enhance properties like brain permeability.[7][8]

-

General Organic Synthesis: It serves as a catalyst, solvent, and raw material for various chemical reactions such as esterification and halogenation.[1]

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

Protocol 1: Synthesis from a Sulfonylmorpholine Derivative

This protocol outlines the synthesis of this compound via deprotection of a tosyl-protected precursor.[2]

Materials:

-

(2S)-2-methyl-4-(4-methylphenyl)sulfonylmorpholine (13.26 g, 51.93 mmol)

-

Phenol (9.77 g, 103.86 mmol)

-

33% HBr in acetic acid (89 mL, 363.52 mmol)

-

Diethyl ether (Et₂O)

Procedure:

-

Combine (2S)-2-methyl-4-(4-methylphenyl)sulfonylmorpholine, phenol, and the acetic acid solution of 33% HBr in a suitable reaction vessel.

-

Stir the mixture at room temperature for 6 hours.

-

After the reaction is complete, evaporate the reaction mixture to dryness under reduced pressure.

-

Grind the resulting crude product with diethyl ether to induce solidification.

-

Collect the solid by filtration.

-

Dry the collected solid under vacuum to yield (2S)-2-methylmorpholine hydrobromide as a white solid (6.77 g, 72% yield).[2]

-

The free base can be obtained by neutralization with a suitable base followed by extraction.

Characterization (¹H NMR for hydrobromide salt):

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.18 (3H, d), 2.74 (1H, t), 3.01 (1H, td), 3.23 (1H, d), 3.26 (1H, d), 3.73 (1H, td), 3.79 (1H, dqd), 3.98 (1H, dd), 8.86 (2H, s).[2]

Protocol 2: Synthesis from N-Benzylethanolamine

This method describes a concise, chromatography-free synthesis starting from inexpensive chiral epichlorohydrin and a protected ethanolamine.[9]

Materials:

-

N-Benzylethanolamine (151.2 g, 1.0 mol)

-

(R)-Epichlorohydrin (97.15 g, 1.05 mol)

-

Water (100 mL)

-

2-Propanol (100 mL)

-

35 wt % aqueous solution of Tetraethylammonium hydroxide (Et₄NOH) (495 mL, 1.3 mol)

-

1 M HCl

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Charge a 2 L jacketed reactor with N-benzylethanolamine, water, and 2-propanol. Maintain the jacket temperature at 20 °C.

-

Add (R)-epichlorohydrin and stir the solution overnight.

-

Add the 35 wt % aqueous Et₄NOH solution over less than 5 minutes. An exotherm to approximately 29 °C will be observed.

-

After 4 hours, quench the reaction by adding 1 M HCl until the pH is 9.

-

Add 350 mL of water and extract the mixture with dichloromethane (3 x 500 mL).

-

The resulting N-benzyl-(S)-2-hydroxymethylmorpholine can be isolated and debenzylated via hydrogenation (e.g., using a Palladium catalyst) to yield the final product. Note: The linked reference focuses on the N-BOC protected version, but the initial steps form the core morpholine ring.[9][10]

Caption: General workflow for the synthesis of this compound (Protocol 1).

References

- 1. chembk.com [chembk.com]

- 2. (S)-2-Methyl-morpholine CAS#: 74572-13-7 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]

Spectroscopic Characterization of (S)-2-Methylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Methylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific enantiomer, this guide combines available experimental information for the corresponding racemate or enantiomer with analytical predictions for a complete spectroscopic profile, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for 2-Methylmorpholine

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | H-2 |

| ~3.6 | m | 2H | H-6 |

| ~2.8 | m | 2H | H-3 |

| ~2.6 | m | 2H | H-5 |

| ~1.1 | d | 3H | -CH₃ |

| (broad) | s | 1H | N-H |

Note: Data is estimated from the ¹H NMR spectrum of (R)-2-Methylmorpholine.[1] Precise chemical shifts and coupling constants may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylmorpholine (Predicted)

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~75 | C-2 |

| ~68 | C-6 |

| ~50 | C-3 |

| ~46 | C-5 |

| ~18 | -CH₃ |

Note: Predicted values are based on the known chemical shifts of morpholine and the expected effect of a methyl substituent at the C-2 position.

Table 3: Infrared (IR) Spectroscopy Data for 2-Methylmorpholine (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H Stretch |

| 2980 - 2840 | Strong | C-H Stretch (Aliphatic) |

| 1470 - 1440 | Medium | C-H Bend |

| 1350 - 1250 | Medium-Strong | C-N Stretch |

| 1120 - 1080 | Strong | C-O-C Asymmetric Stretch |

Note: Predicted absorption bands are based on the functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for 2-Methylmorpholine (Predicted Fragmentation)

| m/z | Relative Abundance | Assignment |

| 101 | Moderate | [M]⁺ (Molecular Ion) |

| 86 | High | [M - CH₃]⁺ |

| 72 | Moderate | [M - C₂H₅]⁺ |

| 57 | High | [C₃H₇N]⁺ or [C₃H₅O]⁺ |

| 44 | Moderate | [C₂H₆N]⁺ |

Note: The fragmentation pattern is predicted based on the structure of 2-methylmorpholine and common fragmentation pathways for cyclic amines and ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures for the analysis of morpholine derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Perform shimming to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Perform Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, due to the lower natural abundance of ¹³C.

-

Process the FID, perform Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

-

Place a small amount of liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the GC and enter the ion source of the mass spectrometer.

-

In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Commercial Availability and Technical Guide for Enantiopure (S)-2-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and analytical characterization of enantiopure (S)-2-Methylmorpholine, a valuable building block in pharmaceutical research and development.

Commercial Availability

Enantiopure this compound and its hydrochloride salt are available from several chemical suppliers. The purity of the commercially available free base can be as high as 99.78%, as determined by Gas Chromatography (GC). The hydrochloride salt is also commercially available with a purity of at least 97%.

Below is a summary of representative commercial offerings. Researchers should consult specific supplier documentation for the most current product specifications and availability.

| Product Name | Form | CAS Number | Representative Purity |

| This compound | Liquid | 74572-13-7 | 99.78% (GC)[1] |

| This compound hydrochloride | Solid | 1147108-99-3 | ≥ 97% |

Synthesis of Enantiopure this compound

The following is a plausible experimental protocol for the chiral resolution of racemic 2-methylmorpholine, adapted from established procedures for similar chiral amines, such as 2-methylpiperazine, using tartaric acid.[1][2]

Experimental Protocol: Chiral Resolution of (±)-2-Methylmorpholine

Materials:

-

(±)-2-Methylmorpholine (racemic)

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

Step 1: Diastereomeric Salt Formation

-

In a suitable reaction vessel, dissolve 1.0 equivalent of racemic (±)-2-methylmorpholine in methanol.

-

In a separate vessel, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the 2-methylmorpholine solution with stirring.

-

Allow the mixture to stir at room temperature. The diastereomeric salt of this compound with L-tartaric acid is expected to be less soluble and will begin to precipitate.

-

To maximize crystallization, the mixture can be cooled in an ice bath and stirred for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold methanol. This solid is the enriched this compound-L-tartrate salt.

Step 2: Liberation of this compound

-

Suspend the collected diastereomeric salt in deionized water.

-

Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) with stirring until the pH of the solution is basic (pH > 12) to ensure complete neutralization of the tartaric acid and liberation of the free amine.

-

Transfer the aqueous solution to a separatory funnel and extract the liberated this compound with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound.

Logical Workflow for Chiral Resolution

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure of 2-methylmorpholine.

¹H NMR Spectroscopy Workflow

Gas Chromatography (GC) for Purity Determination

The chemical purity of this compound can be determined by gas chromatography, often coupled with a flame ionization detector (FID).

Representative GC Purity Data:

| Parameter | Value |

| Purity (GC) | 99.78%[1] |

Enantiomeric Excess (e.e.) Determination

The enantiomeric purity of this compound is a critical parameter. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

3.3.1. Chiral HPLC Method Development (General Protocol)

A specific, validated chiral HPLC method for this compound is not publicly available. However, a general protocol for developing such a method for a chiral amine is provided below.

Materials:

-

Chiral HPLC column (e.g., polysaccharide-based like Chiralcel® or Chiralpak® series, or a cyclodextrin-based column)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Amine modifier (e.g., diethylamine, trifluoroacetic acid)

-

Racemic (±)-2-Methylmorpholine standard

-

Sample of synthesized this compound

Procedure:

-

Column Screening: Screen a selection of chiral stationary phases (CSPs) with a standard mobile phase, for example, a mixture of n-hexane and an alcohol (isopropanol or ethanol).

-

Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition. Vary the ratio of the non-polar and polar solvents.

-

Additive Effects: Introduce a small amount of an acidic or basic modifier (e.g., 0.1% diethylamine for a basic analyte) to the mobile phase to improve peak shape and resolution.

-

Method Validation: Once satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantitation according to standard guidelines.

Chiral HPLC Method Development Workflow

3.3.2. Chiral GC Method Development (General Protocol)

Chiral GC can also be employed for the determination of enantiomeric excess, particularly for volatile amines.

Materials:

-

Chiral GC column (e.g., based on cyclodextrin derivatives)

-

High-purity carrier gas (e.g., Helium, Hydrogen)

-

Racemic (±)-2-Methylmorpholine standard

-

Sample of synthesized this compound

Procedure:

-

Column Selection: Choose a chiral GC column known to be effective for the separation of amines.

-

Temperature Program Optimization: Develop a temperature program that allows for the elution of both enantiomers with good resolution and reasonable analysis time. This often involves an initial isothermal period followed by a temperature ramp.

-

Flow Rate Optimization: Optimize the carrier gas flow rate to achieve the best separation efficiency.

-

Injection Parameters: Optimize the injector temperature and split ratio to ensure efficient and reproducible sample introduction.

-

Method Validation: Validate the developed method for its intended purpose.

This technical guide provides a foundational understanding of the commercial availability and key technical aspects of enantiopure this compound. For specific applications, it is recommended to consult detailed supplier documentation and perform in-house validation of all experimental procedures.

References

The Role of (S)-2-Methylmorpholine as a Chiral Auxiliary: A Mechanistic Exploration

For Immediate Release

WEST HAVEN, CT — In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as indispensable tools for guiding the stereochemical outcome of chemical reactions. This technical guide delves into the hypothetical mechanism of action of (S)-2-Methylmorpholine as a chiral auxiliary. While direct and extensive literature on the specific application of this compound as a widely-used chiral auxiliary is limited, this paper constructs a plausible mechanistic framework based on well-established principles of stereocontrol and conformational analysis of related cyclic systems. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the potential utility of such a scaffold in stereoselective transformations.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved from the product and can, in principle, be recovered for reuse. The fundamental principle behind their function lies in the transfer of chirality from the auxiliary to the substrate, creating a diastereomeric intermediate that exhibits facial bias towards the approach of a reagent.

Hypothetical Mechanism of Action of this compound

The proposed mechanism for this compound as a chiral auxiliary can be dissected into three key stages: formation of the chiral adduct, the diastereoselective reaction, and cleavage of the auxiliary.

Formation of the N-Acyl-(S)-2-Methylmorpholine Adduct

The first step involves the coupling of the chiral auxiliary, this compound, to a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable amide adduct. This reaction covalently links the stereochemical information of the auxiliary to the substrate.

Caption: Formation of the N-Acyl-(S)-2-Methylmorpholine Adduct.

Diastereoselective Transformation: A Focus on Enolate Alkylation

A common application for chiral auxiliaries is directing the alkylation of enolates.[2] In our hypothetical case, the N-acyl-(S)-2-methylmorpholine adduct can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

The stereoselectivity of the subsequent alkylation reaction is dictated by the conformational preference of the enolate, which is influenced by the stereocenter of the morpholine ring. The chair-like conformation of the morpholine ring, coupled with the steric hindrance imposed by the methyl group at the C2 position, is expected to create a sterically differentiated environment.

Computational studies on analogous N-acylpiperidines suggest that the substituent at the 2-position preferentially occupies an axial position to minimize allylic strain.[3] This conformational lock would result in one face of the enolate being effectively shielded by the morpholine ring, directing the incoming electrophile to the less hindered face.

Caption: Hypothetical workflow for diastereoselective alkylation.

The chelation of the lithium cation between the enolate oxygen and the morpholine oxygen could further rigidify the transition state, enhancing the facial bias. The methyl group at the C2 position would likely play a crucial role in directing the conformation of this chelated intermediate, thereby controlling the stereochemical outcome.

Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. For N-acyl auxiliaries, this is typically achieved through hydrolysis (acidic or basic), reduction, or other nucleophilic cleavage methods. An effective chiral auxiliary should be readily cleavable under conditions that do not cause racemization of the newly formed stereocenter.

Caption: Cleavage of the chiral auxiliary to yield the final product.

Quantitative Data Summary

As this is a hypothetical mechanism, no specific quantitative data from experimental studies using this compound as a chiral auxiliary can be presented. For established chiral auxiliaries like Evans oxazolidinones, high diastereomeric excesses (de) and enantiomeric excesses (ee) are commonly reported for a wide range of reactions. For instance, aldol reactions using Evans auxiliaries can achieve >99% de.[4][5] It is plausible that this compound, under optimized conditions, could also provide good to excellent levels of stereocontrol.

| Reaction Type (Hypothetical) | Substrate | Reagent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

| Enolate Alkylation | N-Propionyl-(S)-2-methylmorpholine | Benzyl bromide | Not Reported | Not Reported | Not Reported |

| Aldol Reaction | N-Acetyl-(S)-2-methylmorpholine | Benzaldehyde | Not Reported | Not Reported | Not Reported |

| Diels-Alder Reaction | N-Acryloyl-(S)-2-methylmorpholine | Cyclopentadiene | Not Reported | Not Reported | Not Reported |

Table 1: Hypothetical Data for Asymmetric Reactions Using this compound as a Chiral Auxiliary. Note: This table is for illustrative purposes only, as no experimental data has been found in the reviewed literature.

General Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the key steps in a process utilizing this compound as a chiral auxiliary. These are based on standard procedures for similar transformations.

Protocol for N-Acylation of this compound

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.).

-

Slowly add the desired acyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for Diastereoselective Enolate Alkylation

-

To a solution of the N-acyl-(S)-2-methylmorpholine adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add LDA (1.1 eq.) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the electrophile (e.g., alkyl halide, 1.2 eq.) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the diastereomeric products by flash column chromatography.

Protocol for Auxiliary Cleavage (Hydrolysis)

-

Dissolve the alkylated adduct in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (excess) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with aqueous HCl (1M) to protonate the carboxylic acid.

-

Extract the product with ethyl acetate (3x).

-

The aqueous layer can be basified and extracted to recover the this compound auxiliary.

-

Combine the organic layers for product isolation, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the chiral carboxylic acid by appropriate methods.

Conclusion

While the use of this compound as a chiral auxiliary is not prominently documented, this technical guide provides a scientifically grounded, albeit hypothetical, framework for its mechanism of action. The principles of steric shielding and conformational rigidity, which are central to the efficacy of established chiral auxiliaries, are likely to be the key determinants of stereocontrol for an N-acyl-(S)-2-methylmorpholine system. The methyl group at the C2 position is predicted to be the primary stereocontrolling element. Further experimental and computational studies would be necessary to validate this proposed mechanism and to quantify the levels of stereoselectivity achievable with this chiral auxiliary. This exploration serves as a foundation for researchers interested in developing new chiral auxiliaries based on the morpholine scaffold.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

safety and handling precautions for (S)-2-Methylmorpholine

An In-depth Technical Guide to the Safety and Handling of (S)-2-Methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate utilized in various synthetic applications. The following sections detail its physical and chemical properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound and its related compounds is presented below. This information is crucial for conducting risk assessments prior to use.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][4] |

| Boiling Point | 118-120 °C | [1] |

| Melting Point | -90 °C | [1] |

| Density | 0.88 g/cm³ | [1] |

| Flash Point | 14 °C (57.2 °F) | [4] |

| Solubility in Water | >500 g/L (20°C) | [4] |

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Flammable Liquids | H226: Flammable liquid and vapor.[5][6] | Danger | 🔥 |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[5] | Danger | 💀 |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[5] | Danger | 💀 |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[5] | Danger | 💀 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[5][6][7] | Danger | corrosive |

| Serious Eye Damage | H318: Causes serious eye damage.[5] | Danger | corrosive |

| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child.[5] | Danger | health hazard |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are recommended for laboratory use.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[5][7]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Immediately change gloves if contaminated.

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of splashes, use a chemical-resistant apron and boots.[7]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Chemical Handling and Storage

-

Dispensing:

-

Work within a chemical fume hood with the sash at the lowest practical height.

-

Ground all containers and receiving equipment to prevent static discharge.[5][8]

-

Dispense the required amount of this compound into a tared, sealed container.

-

Clean any minor spills immediately with an inert absorbent material.

-

-

Reaction Setup:

-

Ensure all glassware is dry and free of contaminants.

-

Set up the reaction in the chemical fume hood.

-

Add this compound to the reaction vessel slowly, especially if the reaction is exothermic.

-

Maintain a controlled temperature and atmosphere as required by the specific reaction protocol.

-

-

Storage:

Waste Disposal

-

Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Use a licensed professional waste disposal service.

Emergency Procedures

Spills and Leaks

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation. Remove all sources of ignition.[5][7]

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[8]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][8]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. (S)-2-Methyl-morpholine CAS#: 74572-13-7 [m.chemicalbook.com]

- 3. 2-Methylmorpholine | C5H11NO | CID 410615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Methylmorpholine | 27550-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pentachemicals.eu [pentachemicals.eu]

Navigating the Solubility Landscape of (S)-2-Methylmorpholine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylmorpholine is a chiral morpholine derivative of significant interest in pharmaceutical synthesis and drug development. Its solubility in various organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and discusses relevant analytical techniques. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine its solubility in relevant organic solvent systems.

Introduction to this compound

This compound is a heterocyclic amine with a chiral center, making it a valuable building block in asymmetric synthesis. Its structural features, including the secondary amine and ether functionalities, suggest a degree of polarity and the potential for hydrogen bonding. These characteristics govern its interaction with different solvent molecules and thus its solubility. An understanding of its solubility profile is paramount for its effective use in synthetic and pharmaceutical applications.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~137 °C |

| Density | ~0.891 g/cm³ |

| pKa | ~9.01 (Predicted) |

Note: Some properties are based on available data for 2-methylmorpholine or are predicted.

Expected Solubility Profile

Based on its molecular structure, this compound is expected to exhibit good solubility in a range of organic solvents. The "like dissolves like" principle provides a general guideline.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Tetrahydrofuran): Good solubility is expected due to dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted as the primary intermolecular forces would be weaker van der Waals forces.

It is important to note that temperature will significantly influence solubility, with solubility generally increasing with temperature for most solid-in-liquid systems.

Experimental Determination of Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[1][2][3] This method involves equilibrating an excess of the solute in a solvent at a constant temperature and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, acetonitrile, etc.)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[2]

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Alternative Method: Gravimetric Determination

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[5][6]

Procedure:

-

Prepare a saturated solution as described in steps 1-4 of the isothermal shake-flask method.

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the pre-weighed evaporating dish.

-

Weigh the dish with the filtrate.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven).

-

Once all the solvent has evaporated, dry the dish containing the solid residue to a constant weight.

-

The weight of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent. From this, the solubility can be calculated.

Analytical Methods for Quantification

The choice of analytical method is crucial for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the quantification of organic compounds.[2] A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection can be achieved using a UV detector if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) for compounds without a strong chromophore.

-

Gas Chromatography (GC): Given the volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another excellent option for quantification.

Data Presentation

While specific data for this compound is not available, the results from the experimental determination should be presented in a clear and structured table for easy comparison.

Example Solubility Data Table:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Analytical Method |

| Methanol | 25 | Experimentally Determined | HPLC-UV |

| Acetonitrile | 25 | Experimentally Determined | GC-FID |

| Tetrahydrofuran | 25 | Experimentally Determined | HPLC-ELSD |

| Toluene | 25 | Experimentally Determined | GC-MS |

| Hexane | 25 | Experimentally Determined | GC-FID |

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for solubility determination.

Caption: Isothermal Shake-Flask Method Workflow.

Caption: Gravimetric Method for Solubility Determination.

Conclusion

While a comprehensive public database of the solubility of this compound in various organic solvents is currently lacking, this guide provides the theoretical background and practical methodologies for researchers to determine these crucial parameters. The isothermal shake-flask method, coupled with appropriate analytical techniques like HPLC or GC, offers a robust approach to generating reliable solubility data. This information is indispensable for optimizing synthetic procedures, developing effective purification strategies, and designing stable formulations in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

The Genesis of Chiral Morpholines: A Legacy of Stereoselective Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a six-membered heterocycle containing both an amine and an ether functionality, is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs. The introduction of chirality into this privileged structure unlocks a third dimension of chemical space, enabling exquisitely specific interactions with biological targets. This technical guide delves into the discovery and historical evolution of synthetic methodologies for accessing chiral morpholines, providing a comprehensive resource for researchers in drug discovery and organic synthesis. We will explore the seminal contributions that have shaped this field, from early chiral pool approaches to the advent of powerful catalytic asymmetric methods. Detailed experimental protocols for key transformations and a quantitative comparison of their efficiencies are provided to empower the modern chemist in the design and execution of novel synthetic routes.

A Historical Perspective: From Nature's Building Blocks to Catalytic Precision

The journey to construct stereochemically defined morpholines has been a testament to the ingenuity of synthetic chemists. Early forays into this field logically relied on the chiral pool , leveraging the inherent stereochemistry of readily available natural products like amino acids and carbohydrates.

A significant leap forward came with the development of asymmetric catalysis , a field revolutionized by pioneers such as David A. Evans and Eric N. Jacobsen. While not exclusively focused on morpholine synthesis, their development of powerful chiral auxiliaries and catalysts provided the essential tools that were later adapted for the stereocontrolled construction of this important heterocycle. Evans' oxazolidinone chiral auxiliaries, for instance, enabled diastereoselective alkylations and aldol reactions, the products of which could be further elaborated into chiral morpholines. Similarly, Jacobsen's development of chiral salen complexes for asymmetric epoxidation and other transformations provided enantiomerically enriched building blocks for morpholine synthesis.

The turn of the 21st century witnessed a surge in the development of more direct and efficient methods for chiral morpholine synthesis. Key breakthroughs include:

-

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful and environmentally benign strategy. Proline and its derivatives, for example, have been successfully employed in asymmetric Mannich and Michael reactions to construct chiral morpholine precursors.

-

Transition Metal Catalysis: The development of chiral ligands for transition metals, particularly rhodium and iridium, has enabled highly enantioselective hydrogenation of dehydromorpholine precursors. This "after cyclization" strategy has proven to be a robust and scalable method for accessing a wide variety of 2-substituted chiral morpholines with excellent enantioselectivities.[1]

Key Synthetic Strategies for Chiral Morpholines

The modern synthetic chemist has a diverse arsenal of methods to choose from when targeting a specific chiral morpholine derivative. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Chiral Pool Synthesis

This classical approach utilizes readily available, enantiomerically pure starting materials from nature. Amino acids are particularly valuable precursors. For example, the synthesis of a chiral morpholine can commence from an α-amino acid, where the stereocenter is already defined.

Illustrative Workflow: Synthesis from an Amino Acid

Caption: General workflow for chiral morpholine synthesis from the chiral pool.

Asymmetric Hydrogenation of Dehydromorpholines

A powerful and widely used strategy involves the enantioselective hydrogenation of a prochiral dehydromorpholine substrate using a chiral transition metal catalyst. Rhodium complexes with chiral bisphosphine ligands have proven to be particularly effective.

Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [1]

| Entry | Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Phenyl | 1 | >99 | 92 |

| 2 | 4-Fluorophenyl | 1 | >99 | 93 |

| 3 | 4-Chlorophenyl | 1 | >99 | 91 |

| 4 | 4-Bromophenyl | 1 | >99 | 90 |

| 5 | 2-Naphthyl | 1 | >99 | 94 |

Organocatalytic Approaches

The use of chiral organic molecules as catalysts offers a metal-free alternative for the synthesis of chiral morpholines. These reactions often proceed through the formation of chiral enamines or iminium ions.

Example: Organocatalytic Asymmetric Michael Addition

An enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine, can generate a key intermediate that can be subsequently cyclized to form a substituted chiral morpholine.

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines[1]

Materials:

-

Dehydromorpholine substrate (1.0 equiv)

-

[Rh(COD)2]BF4 (0.01 equiv)

-

Chiral bisphosphine ligand (e.g., (R)-SegPhos) (0.011 equiv)

-

Dichloromethane (DCM), degassed

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 and the chiral bisphosphine ligand.

-

Degassed DCM is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

The dehydromorpholine substrate is added to the catalyst solution.

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The tube is purged with hydrogen gas (3 cycles of vacuum and H2 backfill).

-

The reaction mixture is stirred under a positive pressure of hydrogen (typically 1-50 atm) at room temperature for the specified time (e.g., 12-24 hours).

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the chiral morpholine product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Case Studies in Drug Development

The significance of chiral morpholines is underscored by their presence in several approved drugs. The syntheses of the chiral morpholine cores of Aprepitant and Linezolid are illustrative examples of the application of modern stereoselective methods.

Synthesis of the Chiral Morpholine Core of Aprepitant

Aprepitant, an antiemetic drug, features a complex trisubstituted chiral morpholine ring. Its synthesis has been a subject of intense research, with various stereoselective strategies being developed. One notable approach involves a diastereoselective intramolecular Mannich reaction.

Synthesis of the Chiral Morpholine Ring of Linezolid

Linezolid is an antibiotic containing a chiral 3-amino-2-oxazolidinone moiety, which is often synthesized from a chiral morpholine precursor. A common strategy involves the use of a chiral epoxide derived from the Sharpless asymmetric epoxidation.

Chiral Morpholines as Dopamine D4 Receptor Antagonists

Chiral morpholine derivatives have shown significant promise as selective antagonists of the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[2]

Signaling Pathway of the Dopamine D4 Receptor

The dopamine D4 receptor is coupled to the Gi/o family of G-proteins. Upon activation by dopamine, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other downstream effectors, such as ion channels.

Caption: Simplified signaling pathway of the dopamine D4 receptor and the inhibitory action of a chiral morpholine antagonist.

The high affinity and selectivity of certain chiral morpholine antagonists for the D4 receptor highlight the importance of precise three-dimensional molecular architecture in drug design. The morpholine ring, with its defined stereochemistry, can orient key pharmacophoric elements in a manner that maximizes binding to the receptor's active site while minimizing off-target interactions.

Conclusion

The discovery and development of synthetic methods for chiral morpholines represent a significant chapter in the history of organic chemistry. From the early reliance on nature's chiral building blocks to the sophisticated and highly efficient catalytic asymmetric transformations of today, the field has continuously evolved, driven by the ever-present demand for stereochemically pure molecules in medicine and materials science. The ability to precisely control the three-dimensional structure of the morpholine scaffold has empowered medicinal chemists to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of asymmetric catalysis deepens and new synthetic methodologies emerge, the legacy of chiral morpholine synthesis will undoubtedly continue to inspire future innovations in the art and science of molecule-making.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]

- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-2-Methylmorpholine in Asymmetric Aldol Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules to induce enantioselectivity, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Chiral secondary amines, such as proline and its derivatives, are well-established catalysts for asymmetric aldol reactions, proceeding through an enamine-based mechanism.

(S)-2-Methylmorpholine, a readily available chiral secondary amine, presents itself as a promising candidate for investigation as an organocatalyst in asymmetric aldol reactions. Its rigid morpholine scaffold and the stereogenic center at the C2 position have the potential to create a well-defined chiral environment around the reactive enamine intermediate, thereby influencing the stereochemical outcome of the reaction. While specific literature on the application of this compound in asymmetric aldol reactions is not extensively documented, this application note provides a generalized protocol and expected outcomes based on established principles of organocatalyzed aldol reactions.

Catalytic Cycle and Stereochemical Model

The proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction is analogous to that of other chiral secondary amine catalysts. The reaction is initiated by the formation of a chiral enamine between the ketone donor and the this compound catalyst. This enamine then attacks the aldehyde acceptor in a stereocontrolled fashion. The resulting iminium ion is subsequently hydrolyzed to release the chiral aldol product and regenerate the catalyst.

The enantioselectivity of the reaction is determined by the facial selectivity of the enamine's attack on the aldehyde. The conformation of the enamine and the steric hindrance imposed by the methyl group on the morpholine ring are expected to direct the aldehyde to approach from the less hindered face, leading to the preferential formation of one enantiomer of the aldol product.

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric aldol reaction.

Quantitative Data Summary (Representative)

The following table summarizes representative data for the optimization of the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, catalyzed by this compound. Please note that this data is hypothetical and serves as a template for experimental investigation.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | 10 | CH₂Cl₂ | 25 | 24 | 75 | 90:10 | 85 |

| 2 | 20 | CH₂Cl₂ | 25 | 24 | 88 | 92:8 | 87 |

| 3 | 30 | CH₂Cl₂ | 25 | 24 | 92 | 93:7 | 88 |

| 4 | 20 | Toluene | 25 | 24 | 65 | 85:15 | 78 |

| 5 | 20 | THF | 25 | 24 | 78 | 88:12 | 82 |

| 6 | 20 | CH₂Cl₂ | 0 | 48 | 85 | 95:5 | 92 |

| 7 | 20 | CH₂Cl₂ | 40 | 12 | 90 | 89:11 | 80 |

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction

This protocol describes a general method for the direct asymmetric aldol reaction of a ketone with an aldehyde using this compound as the organocatalyst.

Materials:

-

This compound

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Anhydrous solvent (e.g., CH₂Cl₂)

-

Anhydrous MgSO₄

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or vial with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Flash chromatography setup

-

NMR spectrometer

-

Chiral HPLC

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv).

-

Add the ketone (5.0 mmol, 5.0 equiv) and the anhydrous solvent (2.0 mL).

-

Add this compound (0.2 mmol, 0.2 equiv).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Caption: General experimental workflow for the asymmetric aldol reaction.

Conclusion

This compound holds potential as a readily accessible and effective organocatalyst for asymmetric aldol reactions. The generalized protocol and representative data provided herein offer a solid starting point for researchers to explore its catalytic activity. Further optimization of reaction parameters, including catalyst loading, solvent, temperature, and substrate scope, is encouraged to fully elucidate the potential of this chiral amine in asymmetric synthesis. The development of new and efficient organocatalysts is crucial for advancing the field of drug discovery and development, and this compound warrants investigation in this context.

Application Notes and Protocols for Diastereoselective Alkylation using (S)-2-Methylmorpholine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, representative protocol for the diastereoselective α-alkylation of carboxylic acids employing (S)-2-methylmorpholine as a chiral auxiliary. While this compound is not as commonly cited as other auxiliaries like Evans' oxazolidinones, the principles of chiral amide enolate chemistry form the basis of this proposed methodology. This protocol is designed to be a starting point for researchers looking to explore new chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acid derivatives.

Introduction

The alkylation of enolates is a powerful tool for carbon-carbon bond formation. When a chiral auxiliary is covalently attached to the carboxylic acid substrate, the resulting diastereomeric enolate can react with electrophiles with a high degree of facial selectivity, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary yields the desired α-substituted carboxylic acid derivative in high enantiomeric purity. This compound offers a structurally distinct chiral environment that can influence the stereochemical outcome of the alkylation reaction.

Reaction Principle

The overall process involves three key steps:

-

Formation of the Chiral Amide: The carboxylic acid of interest is coupled with this compound to form the corresponding N-acyl derivative.

-

Diastereoselective Alkylation: The N-acyl-(S)-2-methylmorpholine is deprotonated with a strong base, typically a lithium amide, to form a chiral lithium enolate. This enolate then reacts with an alkylating agent (e.g., an alkyl halide) in a diastereoselective manner. The steric hindrance provided by the methyl group on the morpholine ring is expected to direct the approach of the electrophile.

-

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product to yield the target α-substituted carboxylic acid, alcohol, or other derivative.

Experimental Protocols

Synthesis of N-Acyl-(S)-2-methylmorpholine (General Procedure)

This procedure outlines the formation of the chiral amide from a generic carboxylic acid.

Reagents and Materials:

-

Carboxylic acid (R-COOH)

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise.

-

Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Add the solution of this compound and triethylamine dropwise to the cold acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl-(S)-2-methylmorpholine.

Diastereoselective α-Alkylation (General Procedure)

This procedure describes the formation of the chiral enolate and its subsequent alkylation.

Reagents and Materials:

-

N-Acyl-(S)-2-methylmorpholine

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-